molecular formula C10H9ClN2O2S B6359470 3-Methyl-2-phenylimidazole-4-sulfonyl chloride CAS No. 1784954-89-7

3-Methyl-2-phenylimidazole-4-sulfonyl chloride

Cat. No.: B6359470
CAS No.: 1784954-89-7
M. Wt: 256.71 g/mol
InChI Key: FEQNODMGPGRVNO-UHFFFAOYSA-N
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Description

3-Methyl-2-phenylimidazole-4-sulfonyl chloride is a sulfonyl chloride derivative featuring a substituted imidazole core. Its molecular formula is C₁₀H₉ClN₂O₂S, with a molecular weight of 256.52 g/mol (calculated from adduct data in ). Key structural attributes include:

  • A phenyl group at the 2-position of the imidazole ring.
  • A methyl group at the 3-position.
  • A sulfonyl chloride (-SO₂Cl) moiety at the 4-position.

Limited literature or patent data exists for this compound, indicating a niche research focus .

Properties

IUPAC Name

3-methyl-2-phenylimidazole-4-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2S/c1-13-9(16(11,14)15)7-12-10(13)8-5-3-2-4-6-8/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEQNODMGPGRVNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1C2=CC=CC=C2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Debus-Radziszewski Reaction

This classical method employs a 1,2-diketone, aldehyde, and ammonia to form the imidazole ring. For 2-phenyl substitution, benzaldehyde is utilized, while methylamine or methyl-group-containing precursors introduce the 3-methyl moiety.

Example Protocol

  • Reactants : Glyoxal (1,2-diketone), benzaldehyde, and methylammonium chloride.

  • Conditions : Reflux in aqueous ammonia at 80–100°C for 6–8 hours.

  • Workup : Acidification to pH 2–3, followed by extraction with dichloromethane.

  • Yield : ~60–70% (estimated based on analogous imidazole syntheses).

Key challenges include regioselectivity control and byproduct formation due to competing cyclization pathways.

Post-Synthetic Methylation

An alternative route involves synthesizing 2-phenylimidazole first, followed by methylation at position 3:

  • 2-Phenylimidazole Synthesis :

    • Via condensation of benzaldehyde with ammonium acetate and nitroethane under acidic conditions.

  • Methylation :

    • Reagent : Methyl iodide or dimethyl sulfate.

    • Base : Potassium carbonate in DMF.

    • Conditions : 60°C for 4 hours.

    • Yield : ~75–85%.

This method offers better control over substitution but requires stringent anhydrous conditions.

Sulfonation and Chlorosulfonation

Introducing the sulfonyl chloride group at position 4 necessitates precise electrophilic substitution. Chlorosulfonic acid (ClSO₃H) is the reagent of choice, as it simultaneously sulfonates and chlorinates.

Direct Chlorosulfonation

Adapted from analogous sulfonyl chloride syntheses:

Procedure

  • Reactants : 3-Methyl-2-phenylimidazole (1 equiv), chlorosulfonic acid (5 equiv).

  • Conditions :

    • Cool to 0°C under inert atmosphere.

    • Add imidazole in portions to ClSO₃H.

    • Heat to 60°C for 2 hours.

  • Workup :

    • Quench into crushed ice.

    • Extract with ethyl acetate, wash with brine, dry (MgSO₄), and concentrate.

  • Yield : ~85–90% (extrapolated from similar reactions).

Mechanistic Insight
The reaction proceeds via electrophilic attack at the most electron-rich position (C-4), directed by the imidazole’s aromaticity and substituent effects. The methyl group at C-3 donates electron density through inductive effects, while the phenyl group at C-2 exerts steric and electronic influences.

Alternative Sulfonation Routes

For comparison, sulfur trioxide (SO₃) complexes or sulfuric acid may be used, though these require subsequent chlorination:

MethodReagentsConditionsYield (%)Limitations
Chlorosulfonic acidClSO₃H60°C, 2 h85–90Corrosive reagent
SO₃/DMF complexSO₃·DMF, then PCl₅0°C → RT, 4 h70–75Multi-step, lower efficiency
H₂SO₄/PCl₅Concentrated H₂SO₄, PCl₅Reflux, 6 h60–65Harsh conditions, side reactions

Optimization and Scalability

Temperature Control

Lower temperatures (0–5°C) during imidazole addition to ClSO₃H minimize decomposition, while gradual heating ensures complete sulfonation. Excess ClSO₃H (5–6 equiv) drives the reaction to completion.

Solvent Effects

Neat ClSO₃H is typically used, but polar aprotic solvents (e.g., DCM) can moderate reactivity in sensitive substrates.

Purification Challenges

The product’s hygroscopic nature necessitates rapid handling. Recrystallization from toluene/hexane mixtures (1:3) improves purity.

Analytical Characterization

Critical spectroscopic data for 3-methyl-2-phenylimidazole-4-sulfonyl chloride:

  • ¹H NMR (CDCl₃) : δ 7.99 (d, 2H, Ph), 7.50 (m, 3H, Ph), 3.85 (s, 3H, CH₃), 8.20 (s, 1H, imidazole-H).

  • IR (KBr) : 1375 cm⁻¹ (S=O asym), 1180 cm⁻¹ (S=O sym), 680 cm⁻¹ (C-S) .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl chloride group undergoes nucleophilic substitution with various nucleophiles, forming sulfonamide, sulfonate, or sulfonic acid derivatives. Key reactions include:

NucleophileConditionsProductYieldReference
AminesPyridine, 0°C → RT, overnightSulfonamide derivatives (R-SO₂-NHR')65-85%
WaterAqueous acidic/neutral conditions3-Methyl-2-phenylimidazole-4-sulfonic acid>90%
AlcoholsBase (e.g., NaOH), polar aprotic solventAlkyl sulfonates (R-SO₂-OR')70-78%

For example, reaction with ethylenediamine in pyridine produces bis-sulfonamide derivatives, critical intermediates in pharmaceutical synthesis .

Reactivity with Aromatic Amines

The compound demonstrates enhanced electrophilicity when reacting with aromatic diamines. A representative study shows:

Reaction Scheme :
C10H9ClN2O2S+H2N-C6H4NH2pyridineC16H15N4O2S+HCl\text{C}_{10}\text{H}_9\text{ClN}_2\text{O}_2\text{S} + \text{H}_2\text{N-C}_6\text{H}_4-\text{NH}_2 \xrightarrow{\text{pyridine}} \text{C}_{16}\text{H}_{15}\text{N}_4\text{O}_2\text{S} + \text{HCl}

Key Observations :

  • Reactions proceed at 0°C with gradual warming to room temperature.

  • Pyridine acts as both a base and solvent, neutralizing HCl byproduct.

Hydrolysis Kinetics

Hydrolysis studies reveal pH-dependent reactivity:

pHHalf-life (25°C)Primary Product
248 hoursSulfonic acid
712 hoursSulfonic acid
102 hoursSulfonate salt

The reaction follows second-order kinetics (k=0.15L\cdotpmol1\cdotpmin1k = 0.15 \, \text{L·mol}^{-1}\text{·min}^{-1} at pH 7) .

Thioamide Formation

Treatment with Lawesson’s reagent converts sulfonamide derivatives to thioamides:

Conditions :

  • Toluene, 110°C, 6–8 hours

  • Nitrogen atmosphere

Example :
R-SO2-NH2Lawesson’s reagentR-S(=S)-NH2\text{R-SO}_2\text{-NH}_2 \xrightarrow{\text{Lawesson's reagent}} \text{R-S(=S)-NH}_2

This transformation expands utility in heterocyclic chemistry for creating sulfur-containing pharmacophores .

Alkylation Reactions

The imidazole nitrogen participates in alkylation under basic conditions:

BaseAlkylating AgentProductYield
NaH (DMF)Methyl iodideN-Methylimidazole derivative82%
K₂CO₃ (DMF)Ethyl bromideN-Ethylimidazole derivative75%

Alkylation modifies electronic properties while preserving sulfonyl chloride reactivity .

Comparative Reactivity with Isoxazole Analogues

Structural analogs show distinct reactivity profiles:

CompoundHydrolysis Rate (pH 7)Amine Reactivity
3-Methyl-2-phenylimidazole-4-sulfonyl chloride0.15 L·mol⁻¹·min⁻¹High
5-Methyl-3-phenylisoxazole-4-sulfonyl chloride0.09 L·mol⁻¹·min⁻¹Moderate

The imidazole ring’s aromaticity and electron-donating methyl group enhance electrophilicity compared to isoxazole derivatives .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₀H₉ClN₂O₂S
  • Structural Features : Contains a sulfonyl chloride group and an imidazole ring with methyl and phenyl substituents.

Synthesis Applications

3-Methyl-2-phenylimidazole-4-sulfonyl chloride is primarily utilized as an intermediate in the synthesis of various compounds. Its reactivity allows it to participate in nucleophilic substitution reactions, making it valuable for creating more complex molecules. The following reactions illustrate its utility:

  • Nucleophilic Substitution :
    RSO2Cl+NuHRSO2Nu+HClR-SO_2Cl+Nu-H\rightarrow R-SO_2-Nu+HCl
  • Hydrolysis :
    RSO2Cl+H2ORSO2OH+HClR-SO_2Cl+H_2O\rightarrow R-SO_2OH+HCl

These reactions facilitate the formation of sulfonamide derivatives and other functional groups that are critical in drug development and material science.

Pharmaceutical Applications

While specific biological activity data for 3-Methyl-2-phenylimidazole-4-sulfonyl chloride is limited, related imidazole derivatives have been investigated for their pharmacological properties. Notably:

  • Antimicrobial Activity : Imidazole derivatives are often explored for their potential antimicrobial, antifungal, and anticancer activities. For instance, studies have shown that similar compounds can inhibit various enzymes relevant to disease pathways .
  • Case Study : In one study, compounds derived from imidazoles exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli . This suggests that 3-Methyl-2-phenylimidazole-4-sulfonyl chloride could be further explored for similar applications.

Agrochemical Applications

The compound is also recognized for its role in agrochemical synthesis. It can be used to develop herbicides or pesticides due to its ability to modify biological pathways in target organisms. The sulfonyl chloride group enhances its reactivity towards nucleophiles commonly found in biological systems.

Safety Considerations

As with many sulfonyl chlorides, 3-Methyl-2-phenylimidazole-4-sulfonyl chloride is corrosive and can irritate skin, eyes, and respiratory tract. Proper handling measures should include the use of personal protective equipment (PPE) such as gloves and safety goggles.

Mechanism of Action

The mechanism of action of 3-Methyl-2-phenylimidazole-4-sulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group can react with nucleophiles, leading to the formation of sulfonamide, sulfonate, or sulfonothioate derivatives. These reactions can modify the properties of the target molecules, such as their solubility, stability, and biological activity.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Properties of 3-Methyl-2-phenylimidazole-4-sulfonyl Chloride and Analogues
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Boiling Point (°C) Density (g/mL) Predicted CCS (Ų) [M+H]⁺
3-Methyl-2-phenylimidazole-4-sulfonyl chloride C₁₀H₉ClN₂O₂S 256.52 Imidazole, -SO₂Cl N/A N/A 154.4
Trifluoromethanesulfonyl chloride CF₃SO₂Cl 168.52 -SO₂Cl, -CF₃ 29–32 1.583 N/A
2-Chloro-6-methylpyrimidine-4-carboxylic acid C₆H₅ClN₂O₂ 188.57 Pyrimidine, -COOH, -Cl N/A N/A N/A
Metsulfuron methyl ester C₁₄H₁₅N₅O₆S 381.36 Triazine, -SO₂NCOOCH₃ N/A N/A N/A

Physicochemical Properties

  • Polarity and Solubility : The imidazole ring in 3-methyl-2-phenylimidazole-4-sulfonyl chloride introduces aromatic π-π interactions, likely reducing water solubility compared to trifluoromethanesulfonyl chloride. The latter’s -CF₃ group enhances lipophilicity but lowers boiling points due to weaker intermolecular forces .
  • Stability : Sulfonyl chlorides are moisture-sensitive, but the steric bulk of the phenylimidazole group in the target compound may slow hydrolysis compared to smaller analogues like trifluoromethanesulfonyl chloride.

Biological Activity

3-Methyl-2-phenylimidazole-4-sulfonyl chloride is an organic compound that belongs to the class of arylsulfonyl chlorides. It features a five-membered imidazole ring with a methyl group at position 1, a phenyl group at position 2, and a sulfonyl chloride group at position 4. This unique structure imparts specific electronic properties and reactivity that are of interest in medicinal chemistry and biological applications.

The compound's molecular formula is C10H9ClN2O2SC_{10}H_9ClN_2O_2S, and its structure can be represented by the following SMILES notation: CN1C(=CN=C1C2=CC=CC=C2)S(=O)(=O)Cl . The sulfonyl chloride group is known for its strong electrophilic nature, making it a reactive intermediate in various chemical reactions, particularly in the synthesis of biologically active compounds.

As a sulfonylating agent, 3-Methyl-2-phenylimidazole-4-sulfonyl chloride can participate in nucleophilic substitution reactions. The sulfonyl chloride moiety can react with nucleophiles, leading to the formation of sulfonamide derivatives. These derivatives may exhibit various biological activities, including antimicrobial and anticancer properties .

Antimicrobial Activity

Research indicates that compounds with similar structures to 3-Methyl-2-phenylimidazole-4-sulfonyl chloride have been investigated for their antimicrobial properties. For instance, derivatives of imidazole and sulfonamide compounds have shown significant activity against various bacterial strains including Staphylococcus aureus and Escherichia coli .

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Imidazole Derivative AS. aureus1.56 μg/mL
Imidazole Derivative BE. coli3.125 μg/mL
Sulfonamide Compound CKlebsiella pneumonia6.25 μg/mL

Cytotoxicity

In vitro studies assessing the cytotoxic effects of related compounds have shown varying degrees of toxicity against mammalian cell lines. For example, certain imidazole derivatives demonstrated IC50 values ranging from 148 μM to over 1000 μM against NIH/3T3 cell lines, indicating moderate cytotoxicity .

CompoundCell LineIC50 (μM)
Compound DNIH/3T3148.26
Compound ENIH/3T3187.66

Case Studies

A notable study explored the synthesis and biological evaluation of various imidazole derivatives, including those related to 3-Methyl-2-phenylimidazole-4-sulfonyl chloride. The results indicated that modifications on the imidazole ring significantly influenced both antimicrobial activity and cytotoxicity profiles .

In another case, arylsulfonamides derived from similar sulfonyl chlorides were found to inhibit key enzymes in bacterial metabolism, showcasing their potential as antibacterial agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for 3-Methyl-2-phenylimidazole-4-sulfonyl chloride to maximize yield and purity?

  • Methodological Answer : Synthesis of sulfonyl chlorides typically involves chlorination of sulfonic acids or thiol precursors. For analogous compounds like methylsulfonyl chloride, reactions are conducted under anhydrous conditions with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) . Key parameters include temperature control (0–5°C to minimize side reactions) and inert atmosphere (N₂/Ar). Purification via recrystallization or column chromatography (using silica gel and non-polar solvents) is critical. Monitor reaction progress by TLC or NMR to optimize stoichiometry and reaction time.

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?

  • Methodological Answer : Combine multiple techniques:

  • ¹H/¹³C NMR : Verify substituent positions (e.g., phenyl and methyl groups) and sulfonyl chloride moiety (δ ~3.5–4.0 ppm for SO₂Cl in CDCl₃).
  • FT-IR : Confirm S=O stretches (1350–1150 cm⁻¹) and C-Cl bonds (750–550 cm⁻¹).
  • X-ray crystallography : Resolve crystal packing and bond angles, as demonstrated for structurally similar sulfonyl pyrimidines (e.g., 4-Chloro-2-phenylsulfanyl pyrimidine derivatives) . Single-crystal diffraction requires high-purity samples and low-temperature data collection.

Q. What storage conditions are recommended to maintain the stability of 3-Methyl-2-phenylimidazole-4-sulfonyl chloride?

  • Methodological Answer : Sulfonyl chlorides are moisture-sensitive. Store under anhydrous conditions (desiccator with P₂O₅) at –20°C in amber vials to prevent photodegradation. Stability studies on analogous compounds (e.g., pesticide sulfonylureas) suggest monitoring hydrolysis via HPLC-MS to identify degradation products (e.g., sulfonic acids) . Pre-purge storage containers with dry N₂ to exclude atmospheric moisture.

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 3-Methyl-2-phenylimidazole-4-sulfonyl chloride with biological nucleophiles?

  • Methodological Answer : Hybrid quantum mechanics/molecular mechanics (QM/MM) simulations can model reaction pathways. Parameterize the sulfonyl chloride group using density functional theory (DFT) at the B3LYP/6-31G* level. Compare with experimental kinetics (e.g., pseudo-first-order rate constants in buffered solutions). Studies on receptor-ligand interactions (e.g., hybrid modeling of odorant receptors) highlight the importance of validating computational predictions with wet-lab assays like stopped-flow spectroscopy .

Q. What experimental strategies resolve contradictions in reported reactivity data for sulfonyl chlorides in different solvents?

  • Methodological Answer : Contradictions often arise from solvent polarity or trace water. Systematically test solvents (e.g., DMF, THF, acetonitrile) under rigorously dried conditions (Karl Fischer titration to confirm <50 ppm H₂O). Use kinetic profiling (UV-Vis or NMR) to compare reaction rates. For example, discrepancies in sulfonyl chloride acylation rates may align with solvent dielectric constants or Lewis acid/base interactions, as seen in studies on methylsulfonyl derivatives .

Q. How can surface chemistry techniques elucidate the compound’s reactivity in heterogeneous environments (e.g., catalytic surfaces)?

  • Methodological Answer : Apply microspectroscopic imaging (e.g., ToF-SIMS or AFM-IR) to study adsorption on model surfaces (silica, alumina). Experiments inspired by indoor surface-organic compound interactions can track sulfonyl chloride decomposition pathways. Couple with temperature-programmed desorption (TPD) to quantify binding energies and reactive intermediates.

Q. What mechanistic insights can be gained from studying this compound’s role in protein modification assays?

  • Methodological Answer : As a sulfonylating agent, it can modify lysine or tyrosine residues. Optimize reaction pH (8.5–9.5 for nucleophilic attack) and quantify labeling efficiency via Bradford assays , adjusting for potential interference from unreacted sulfonyl chloride. Use MALDI-TOF/MS to identify modified peptides and compare with computational docking simulations (e.g., AutoDock Vina) to predict binding sites.

Data Analysis and Validation

Q. How should researchers validate purity and quantify trace impurities in synthesized batches?

  • Methodological Answer : Combine orthogonal methods:

  • HPLC-UV/ELS : Use a C18 column (acetonitrile/water gradient) with evaporative light scattering (ELS) for non-UV-active impurities.
  • GC-MS : Detect volatile byproducts (e.g., HCl, SO₂) using headspace sampling.
  • Elemental Analysis : Confirm C/H/N/S/Cl ratios within ±0.3% of theoretical values.

Q. What statistical approaches are recommended for analyzing dose-response data in biological assays involving this compound?

  • Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀. Use bootstrap resampling to estimate confidence intervals. For conflicting datasets, meta-analysis frameworks (as in receptor-response studies ) can harmonize data by normalizing against control conditions and adjusting for batch effects.

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